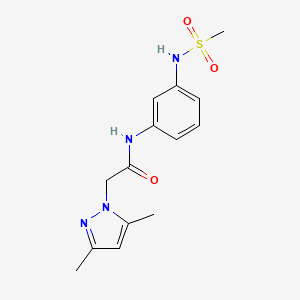
4-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It is related to the class of benzamides, which are obtained by formal condensation of the carboxy group of benzoic acid with an amino group .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented . It’s likely that it could participate in reactions typical of benzamides and benzothiazoles.Scientific Research Applications
4-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been studied in the context of a variety of diseases and conditions. In cancer research, this compound has been found to inhibit the growth of a range of cancer cell lines, including those of colorectal and breast cancer. It has also been studied in the context of diabetes and inflammation, where it has been found to modulate the activity of certain enzymes and receptors. Additionally, this compound has been studied in the context of neurological disorders, such as Alzheimer's and Parkinson's diseases.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the inhibition of certain enzymes and receptors, as well as the modulation of gene expression. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to inhibit the activity of receptors such as the muscarinic acetylcholine receptor (M3R). Additionally, this compound has been found to modulate the expression of certain genes, such as those involved in inflammation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as modulate the activity of enzymes and receptors involved in inflammation and apoptosis. Additionally, this compound has been found to modulate the expression of certain genes, such as those involved in inflammation and apoptosis. Furthermore, it has been found to have anti-diabetic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in laboratory experiments is its relatively simple and efficient synthesis method. Additionally, it has been found to have a range of biochemical and physiological effects, making it a useful tool for studying a variety of diseases and conditions. One limitation of this compound is that its effects are not always consistent across different cell lines or organisms. Additionally, its effects can be short-lived, making it difficult to study long-term effects.
Future Directions
There are a number of potential future directions for 4-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide research. One potential direction is to further study its effects in the context of cancer, diabetes, and neurological disorders. Additionally, further research could be done to study the long-term effects of this compound in different cell lines and organisms. Additionally, further research could be done to investigate the potential therapeutic applications of this compound. Finally, further research could be done to investigate the potential toxic effects of this compound.
Synthesis Methods
4-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is synthesized from 4-ethoxybenzoic acid and 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl chloride. The two components are reacted in the presence of anhydrous potassium carbonate, and the resulting product is then purified by column chromatography. The reaction is carried out at room temperature and is relatively simple and efficient.
Safety and Hazards
properties
IUPAC Name |
4-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-20-12-9-7-11(8-10-12)15(19)18-16-17-13-5-3-4-6-14(13)21-16/h7-10H,2-6H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDNHWOSRQDECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577696.png)
![1-methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577703.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577708.png)
![3-phenyl-1-[2-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethoxy)ethyl]urea](/img/structure/B6577715.png)

![1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577725.png)
![1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577728.png)
![2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B6577754.png)
![6-(4-fluorophenyl)-N,N-bis(2-methoxyethyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577756.png)
![1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6577767.png)
![1-(2-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6577786.png)
![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6577791.png)
![5-methyl-2-(propan-2-yl)phenyl N-[5-chloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamate](/img/structure/B6577797.png)
![(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6577801.png)